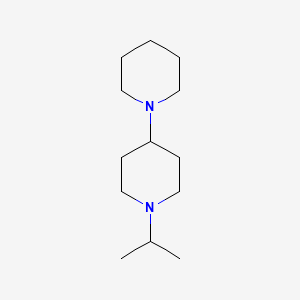
2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide, also known as compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 is not fully understood, but studies have shown that it may act by inhibiting various signaling pathways involved in cancer cell growth and survival. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of oxidative stress, and the modulation of inflammatory pathways. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has shown promising results in various scientific research applications, making it a potential candidate for further study. However, one limitation of using 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1, including the development of more potent derivatives, the investigation of its potential use in combination with other therapies, and the exploration of its effects on other signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to fully understand the mechanism of action of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 and its potential use in the treatment of neurodegenerative and inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 involves the reaction of 2-furylmethylamine with 3-(3-methyl-2-thienyl)acryloyl chloride in the presence of a base. The resulting 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide is then treated with cyanide to form the final product, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. Studies have shown that 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-4-6-19-13(10)7-11(8-15)14(17)16-9-12-3-2-5-18-12/h2-7H,9H2,1H3,(H,16,17)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNCUIYFSWLQBB-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)


![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-{[(2-methylbenzyl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5682112.png)
![4-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682114.png)
![2-(4-methoxyphenyl)-5-(2-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5682121.png)
![5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine](/img/structure/B5682134.png)
![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5682135.png)
![4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one](/img/structure/B5682137.png)
![(1S*,5R*)-3-[(6-methylpyridin-3-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5682173.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane](/img/structure/B5682180.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)
![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5682192.png)